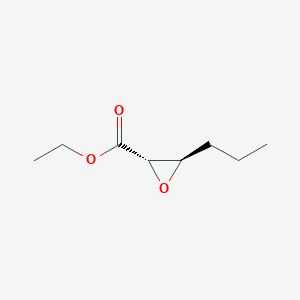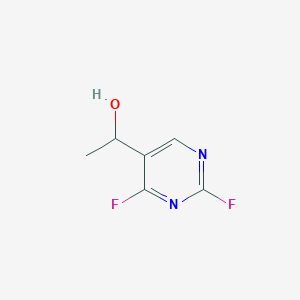
1-(2,4-Difluoropyrimidin-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluoropyrimidin-5-yl)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound is a derivative of pyrimidine, a heterocyclic organic compound that is widely used in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluoropyrimidin-5-yl)ethanol involves the inhibition of viral replication. This compound acts by inhibiting the activity of viral enzymes, thereby preventing the virus from replicating and spreading. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the disruption of viral RNA synthesis.
Biochemical and Physiological Effects:
1-(2,4-Difluoropyrimidin-5-yl)ethanol has been shown to have minimal toxicity and side effects in laboratory experiments. This compound has a low affinity for human enzymes and receptors, making it a potentially safe and effective drug candidate. In addition, studies have shown that this compound has a good pharmacokinetic profile, with excellent absorption and distribution in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,4-Difluoropyrimidin-5-yl)ethanol in laboratory experiments is its ease of synthesis and availability. This compound can be synthesized on a large scale, making it a cost-effective option for drug development. However, one limitation of using this compound is its specificity. 1-(2,4-Difluoropyrimidin-5-yl)ethanol derivatives have been shown to have potent antiviral activity, but their activity against other diseases and conditions is still under investigation.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2,4-Difluoropyrimidin-5-yl)ethanol derivatives. One potential direction is the development of new antiviral drugs based on this compound. Studies have shown that 1-(2,4-Difluoropyrimidin-5-yl)ethanol derivatives have potent activity against a wide range of viruses, and further research is needed to identify the most effective derivatives for specific viral infections.
Another future direction is the investigation of the potential applications of 1-(2,4-Difluoropyrimidin-5-yl)ethanol derivatives in cancer treatment. Studies have shown that this compound has antiproliferative activity against cancer cells, making it a potential candidate for the development of new cancer drugs.
In conclusion, 1-(2,4-Difluoropyrimidin-5-yl)ethanol is a promising compound that has potential applications in the development of novel drugs. Its ease of synthesis, minimal toxicity, and potent antiviral and antiproliferative activity make it an attractive candidate for further research and development.
Synthesemethoden
The synthesis of 1-(2,4-Difluoropyrimidin-5-yl)ethanol involves the reaction of 2,4-difluoropyrimidine with ethylene glycol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The synthesis of this compound is relatively simple and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluoropyrimidin-5-yl)ethanol has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the development of antiviral drugs. Studies have shown that 1-(2,4-Difluoropyrimidin-5-yl)ethanol derivatives have potent antiviral activity against a wide range of viruses, including influenza, herpes simplex, and HIV.
Eigenschaften
CAS-Nummer |
161123-97-3 |
|---|---|
Produktname |
1-(2,4-Difluoropyrimidin-5-yl)ethanol |
Molekularformel |
C6H6F2N2O |
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
1-(2,4-difluoropyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C6H6F2N2O/c1-3(11)4-2-9-6(8)10-5(4)7/h2-3,11H,1H3 |
InChI-Schlüssel |
NGPMSEQHVHBMHG-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(N=C1F)F)O |
Kanonische SMILES |
CC(C1=CN=C(N=C1F)F)O |
Synonyme |
5-Pyrimidinemethanol,2,4-difluoro-alpha-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



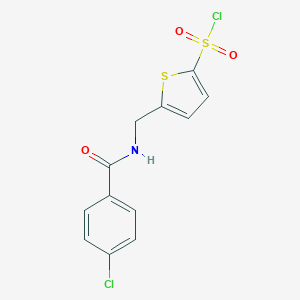

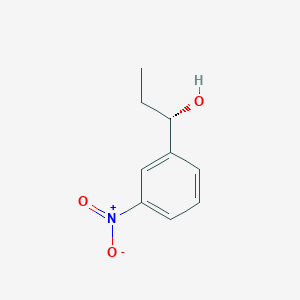
![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
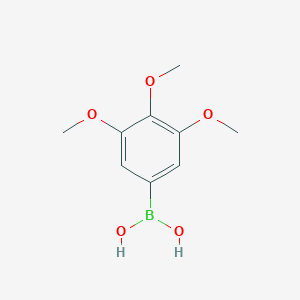
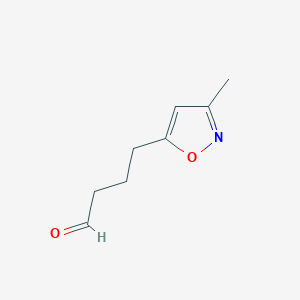
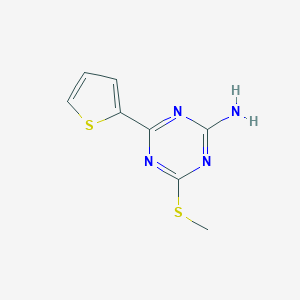

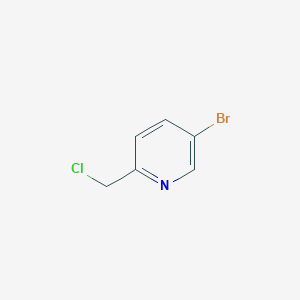
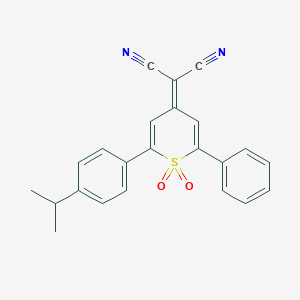
![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)

